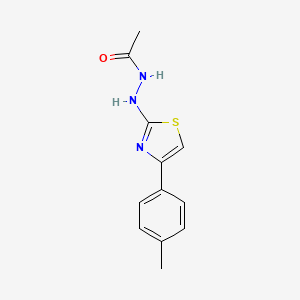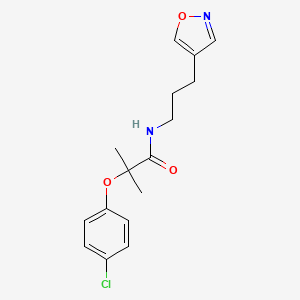![molecular formula C8H14ClNO4S B2435896 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride CAS No. 2307739-14-4](/img/structure/B2435896.png)
2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a weak base, with a KB of 4 × 10−9. Structurally, pyrrole is a 5-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines to yield a pyrrole .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The unique feature of pyrrole is the presence of a nitrogen atom in the ring. This nitrogen atom has a lone pair of electrons that is part of the aromatic system, making pyrrole aromatic .Chemical Reactions Analysis
Pyrrole is known to undergo various chemical reactions. For example, it can react with electrophiles due to the high electron density of the pyrrole ring. This allows for electrophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature with a boiling point of 129-131°C. It is slightly soluble in water but dissolves well in most organic solvents .Wissenschaftliche Forschungsanwendungen
Scaffold for Compound Libraries in Drug Discovery
Hexahydro-2H-thieno[2,3-c]pyrrole, closely related to the compound , is proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Practical syntheses of derivatives from this scaffold have been developed, demonstrating its potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Synthesis of Heterocyclic Compounds
The compound is part of a family of heterocyclic compounds utilized in synthesizing various derivatives. For example, reactions of acylketene S,N-acetals with maleic anhydride and maleimide lead to the formation of pyrano[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine derivatives, indicating its role in developing complex heterocyclic structures (Gupta et al., 1988).
Conformational Studies and X-ray Diffraction
The conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, related to the compound, have been explored using X-ray diffraction studies. This shows its significance in understanding molecular shapes and structures in chemistry (Yarmolchuk et al., 2011).
Novel Synthesis Methods
Several research efforts focus on developing novel synthesis methods involving this compound or its derivatives. For example, synthesis techniques involving Vilsmeier-Haack reaction from 2-(pyrrol-1-yl) phthalimide have been studied, indicating its role in innovative synthetic chemistry approaches (Guesdon et al., 2001).
Development of Structurally Diverse Libraries
This compound is used as a starting material in alkylation and ring closure reactions aimed at generating a structurally diverse library of compounds. Its versatility in reacting with various substances to produce different molecular structures makes it a valuable tool in chemical synthesis (Roman, 2013).
Role in Three-Component Condensation
The compound is involved in three-component condensation processes, like the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, showcasing its utility in multi-component chemical reactions (Ryabukhin et al., 2012).
Use in Cyclocondensation Reactions
It has been employed in cyclocondensation reactions, such as the synthesis of pyrano[3,4-c]pyrrole, indicating its role in complex chemical transformations (Gupta et al., 1988).
Wirkmechanismus
Pyrrole derivatives are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties . The specific activities depend on the structure and functional groups of the derivative.
The mechanism of action of a pyrrole derivative would depend on its specific structure and the target it interacts with. It could interact with enzymes, receptors, or other proteins, altering their function and leading to changes in cellular processes .
The pharmacokinetics of a pyrrole derivative, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its size, polarity, and stability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and excreted .
The action of a pyrrole derivative could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the stability of the compound and its ability to reach and interact with its target .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHQMWFLRXLOBJ-NLRFIBDTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)S(=O)(=O)C[C@H]2CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2435814.png)





![N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435826.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2435827.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2435834.png)

